11-Aminoundecanoic acid

Description

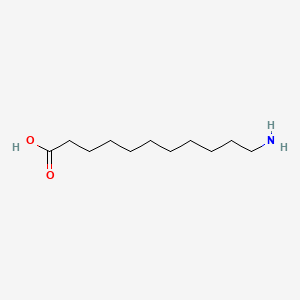

Structure

3D Structure

Properties

IUPAC Name |

11-aminoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSQNAUYHMCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-80-8 | |

| Record name | 11-Aminoundecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020077 | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2432-99-7, 25035-04-5, 25587-80-8 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylon-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025587808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-aminoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFU34976HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 378 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 11-Aminoundecanoic Acid from Castor Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 11-aminoundecanoic acid, a key monomer for the production of Polyamide 11 (Nylon 11), from the renewable feedstock, castor oil. This document details the multi-step chemical process, offering in-depth experimental protocols, quantitative data, and visual representations of the synthesis pathway to support research, development, and scale-up activities in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable bifunctional molecule with a terminal amine and a terminal carboxylic acid group. Its primary application lies in the production of the high-performance bioplastic, Polyamide 11.[1] Derived from castor oil, a sustainable and non-food crop, this compound represents a bio-based alternative to petroleum-derived monomers, contributing to the development of more sustainable materials.[1] The synthesis from castor oil is a well-established industrial process involving a sequence of chemical transformations, each requiring careful control of reaction conditions to ensure high yield and purity of the final product.[2]

This guide will systematically break down the synthesis into its core stages:

-

Transesterification of castor oil to methyl ricinoleate (B1264116).

-

Pyrolysis of methyl ricinoleate to produce methyl undecenoate and heptanal (B48729).

-

Hydrolysis of methyl undecenoate to undecenoic acid.

-

Hydrobromination of undecenoic acid to 11-bromoundecanoic acid.

-

Amination of 11-bromoundecanoic acid to this compound.

Overall Synthesis Workflow

The synthesis of this compound from castor oil is a linear five-step process. The logical flow of this process is depicted in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and reported yields.

Table 1: Transesterification of Castor Oil

| Parameter | Value | Reference |

| Reactants | Castor oil, Methanol (B129727) | [3][4] |

| Catalyst | Sodium methoxide (B1231860) or Potassium hydroxide (B78521) | [3][5] |

| Methanol to Oil Molar Ratio | 6:1 to 12:1 | [4][5] |

| Catalyst Concentration | 0.5% - 1.5% w/w | [5] |

| Temperature | 50 - 65 °C | [4][5] |

| Reaction Time | 45 - 60 minutes | [3][5] |

| Yield of Methyl Ricinoleate | 93 - 97% | [3][4] |

Table 2: Pyrolysis of Methyl Ricinoleate

| Parameter | Value | Reference |

| Reactant | Methyl Ricinoleate | [6][7] |

| Preheating Temperature | 500 °C | [6][7] |

| Pyrolysis Temperature | 550 - 562 °C | [6][7] |

| Products | Methyl undecenoate, Heptanal | [6][7] |

| Yield of Methyl Undecenoate | ~48% | [6][7] |

| Yield of Heptanal | ~28% | [6][7] |

Table 3: Hydrolysis of Methyl Undecenoate

| Parameter | Value | Reference |

| Reactant | Methyl undecenoate | [8] |

| Reagents | Sodium hydroxide, followed by acid | [2] |

| Temperature | 80 °C (heating with steam) | [8] |

| Yield of Undecenoic Acid | Quantitative | [2] |

Table 4: Hydrobromination of Undecenoic Acid

| Parameter | Value | Reference |

| Reactant | Undecenoic acid | [2][9] |

| Reagent | Hydrogen bromide (HBr) | [2] |

| Radical Initiator | Benzoyl peroxide or AIBN | [2][10] |

| Solvent | Toluene (B28343) or Hexane (B92381) | [2][11] |

| Temperature | 0 - 20 °C | [2][12] |

| Yield of 11-Bromoundecanoic Acid | 80 - 95% | [2][9] |

Table 5: Amination of 11-Bromoundecanoic Acid

| Parameter | Value | Reference |

| Reactant | 11-Bromoundecanoic acid | [2][13] |

| Reagent | Aqueous Ammonia (B1221849) (excess) | [2][13] |

| Temperature | Gradual heating from 0 °C to 32 °C | [13][14] |

| Reaction Time | < 80 hours | [14] |

| Yield of this compound | 34 - 77% | [13][15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

Caption: Experimental workflow for the transesterification of castor oil.

Protocol:

-

In a two-neck flask equipped with a magnetic stirrer, combine 10.0 g of castor oil with 32 g (40 mL) of methanol.[3]

-

Add 0.3 mL of a 16% sodium methoxide solution in methanol to the mixture.[3]

-

Stir the reaction mixture for approximately 45 minutes at room temperature.[3]

-

Monitor the completion of the transesterification reaction using thin-layer chromatography (TLC).[3]

-

Once the reaction is complete, remove the excess methanol using a rotary evaporator.[3]

-

Transfer the crude product to a separating funnel using 40 mL of petroleum ether (60-80°C).[3]

-

Wash the organic phase with 20 mL of water. Separate the aqueous layer and repeat the washing process until the pH of the organic phase is neutral.[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure to obtain methyl ricinoleate.[3]

Step 2: Pyrolysis of Methyl Ricinoleate

Protocol:

Note: Pyrolysis is a high-temperature process and requires specialized equipment. The following is a general description of the process.

-

Methyl ricinoleate is preheated to approximately 500°C.[6][7]

-

The preheated ester is then introduced into a pyrolysis reactor maintained at a temperature between 550-562°C.[6][7]

-

The pyrolysis reaction is typically carried out in the gas phase, and the residence time in the reactor is a critical parameter to control.

-

The products of the pyrolysis, primarily methyl undecenoate and heptanal, are cooled and collected.

-

Fractional distillation is employed to separate the desired methyl undecenoate from heptanal and any unreacted methyl ricinoleate.

Step 3: Hydrolysis of Methyl Undecenoate to Undecenoic Acid

Protocol:

-

Place 3 kg of methyl undecenoate into a polypropylene (B1209903) reactor equipped with a stirrer and a heating coil.[8]

-

Heat the methyl undecenoate to 80°C using steam passed through the coil while stirring.[8]

-

Add a solution of sodium hydroxide to the reactor to facilitate the hydrolysis of the ester.

-

After the hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the undecenoic acid.

-

The solid undecenoic acid is then isolated by filtration, washed with water, and dried.

Step 4: Anti-Markovnikov Hydrobromination of Undecenoic Acid

Caption: Radical mechanism for the anti-Markovnikov hydrobromination.

Protocol:

-

Dissolve undecenoic acid in an anhydrous solvent such as toluene or hexane in a round-bottom flask under an inert atmosphere.[2][10][11]

-

Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[2][10]

-

Cool the reaction mixture in an ice bath.[10]

-

Bubble hydrogen bromide gas through the solution or add it as a solution in acetic acid.[10]

-

Stir the reaction at 0°C to room temperature. The reaction progress can be monitored by TLC or GC.[10]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).[10]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

The crude 11-bromoundecanoic acid can be purified by column chromatography or recrystallization.[10]

Step 5: Amination of 11-Bromoundecanoic Acid

Protocol:

-

In a jacketed reactor equipped with a stirrer, place 660 g of a 32% aqueous ammonia solution and cool to 0°C.[14]

-

Add 110 g of molten 11-bromoundecanoic acid (at 90°C) dropwise to the ammonia solution with vigorous stirring.[14]

-

After the addition is complete, gradually increase the temperature of the reaction mixture to 32°C over several hours. A typical procedure involves holding the reaction at intermediate temperatures (e.g., 22°C, 24°C, etc.) for several hours at each stage.[14]

-

The reaction is complete when all the 11-bromoundecanoic acid has been consumed, which can take up to 80 hours.[14]

-

The resulting this compound precipitates from the solution.

-

The product is isolated by filtration, washed with water, and dried.

-

For further purification, the crude product can be recrystallized from water or a mixture of methanol and ethyl acetate (B1210297) after conversion to its hydrochloride salt and subsequent neutralization.[2]

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety measures.

-

General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[16][17]

-

Specific Hazards:

-

Sodium methoxide and Potassium hydroxide: Corrosive and should be handled with care to avoid contact with skin and eyes.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Pyrolysis: High-temperature operation that requires specialized equipment and safety protocols to prevent fires and explosions.

-

Hydrogen bromide: Corrosive and toxic gas. Must be handled in a well-ventilated fume hood with appropriate scrubbing systems.

-

Ammonia: Corrosive and toxic. Handle in a well-ventilated area.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Analytical Methods

The progress of the reactions and the purity of the intermediates and final product can be monitored using various analytical techniques:

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the transesterification and hydrobromination reactions.[3]

-

Gas Chromatography (GC): Used to determine the purity of methyl ricinoleate and methyl undecenoate.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of products and byproducts in the pyrolysis step.[18]

-

High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the hydrolysis and amination steps, as well as for determining the purity of the final this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the intermediates and the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecules at each stage of the synthesis.

Conclusion

The synthesis of this compound from castor oil is a robust and industrially significant process that provides a sustainable route to a valuable polyamide monomer. This guide has provided a detailed technical overview of the synthesis, including quantitative data, experimental protocols, and visual aids to facilitate a deeper understanding of the process. For researchers and professionals in the field, this information serves as a foundational resource for further investigation, optimization, and application of this important bio-based chemical. Careful attention to reaction conditions and safety protocols is paramount to achieving high yields and purity of the final product.

References

- 1. arkema.com [arkema.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. downloads.unido.org [downloads.unido.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. research.tue.nl [research.tue.nl]

- 12. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. patents.justia.com [patents.justia.com]

- 14. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 15. US5498733A - Synthesis of nylon-11 monomer - Google Patents [patents.google.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.it [fishersci.it]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 11-Aminoundecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 11-aminoundecanoic acid in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic amino-carboxylic head and a long hydrophobic alkyl chain, its solubility behavior is of significant interest in various applications, from polymer synthesis to drug delivery systems.

Core Concepts in Solubility

This compound is a crystalline solid, and its dissolution in a solvent involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules. As an amino acid, it exists as a zwitterion in its solid state and in polar solvents, which significantly influences its solubility. The long hydrocarbon tail, however, imparts a degree of lipophilicity, allowing for some solubility in less polar organic solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 2 g/L | [1] |

| Water (pH ≥ 4) | 25 | Max. 3.2 g/L | Solubility is pH-dependent[1]. |

| Water (pH 6-8) | 25 | ~0.8 g/L | Predominantly in zwitterionic form[1]. |

| Water (pH < 3) | 25 | > 20 g/L | Increased solubility at low pH[1]. |

| Cresols | Not Specified | Soluble | [1] |

| Butanol-1 | Not Specified | Soluble | [1] |

| 2,2,2-Trifluoroethanol | Not Specified | Effective solvent | Mentioned in the context of a chemical reaction[2]. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 3.33 mg/mL | Requires sonication and pH adjustment to 2 with HCl. |

It is important to note that the ester form of this compound is generally more soluble in organic solvents than the acid form.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the isothermal shake-flask method followed by gravimetric or chromatographic analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Oven

-

High-Performance Liquid Chromatography (HPLC) system (optional, for low solubilities)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Solubility Determination (Gravimetric Method): a. Dispense the filtered supernatant into a pre-weighed, dry vial. b. Record the exact mass of the solution. c. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. d. Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it again. e. The mass of the dissolved this compound is the final mass minus the initial mass of the vial. f. Calculate the solubility in g/L or other appropriate units.

-

Solubility Determination (Chromatographic Method - for low solubility): a. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method. b. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. c. Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow and Solvent Selection Logic

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to selecting a suitable organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting an organic solvent for this compound.

References

11-Aminoundecanoic Acid: A Technical Guide to a Bio-Based Monomer for High-Performance Polymers and Biomedical Applications

Abstract: 11-aminoundecanoic acid (11-AUC) is a versatile, bio-based monomer that serves as the fundamental building block for Polyamide 11 (PA11), a high-performance bioplastic.[1][2] Derived from castor oil, a renewable and non-food crop, 11-AUC provides a sustainable alternative to petroleum-based monomers.[3][4] Its unique 11-carbon chain imparts a desirable combination of flexibility, chemical resistance, and thermal stability to its resulting polymer, PA11.[5][6] This technical guide provides an in-depth overview of the synthesis of 11-AUC, its polymerization into PA11, the comprehensive properties of the monomer and polymer, and its applications, with a particular focus on its growing role in biomedical research and drug development.

Introduction to a Sustainable Monomer

This compound, with the chemical formula H₂N(CH₂)₁₀CO₂H, is an amino acid featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group.[1][5] This bifunctionality allows it to undergo self-polycondensation to form Polyamide 11 (Nylon 11), a polymer renowned for its durability, low moisture absorption, and excellent mechanical properties, even at low temperatures.[1][7] The entire production process is rooted in a renewable feedstock, castor oil, positioning 11-AUC as a key player in the shift towards more sustainable chemical manufacturing.[2][6] Its polymer, PA11, is not biodegradable but is recyclable and has a more favorable ecological profile compared to similar petroleum-based thermoplastics.[1]

Synthesis of this compound from Castor Oil

The industrial synthesis of 11-AUC is a multi-step process that begins with ricinoleic acid, the primary component of castor oil (comprising ~90%).[1][4] The process, practiced by companies like Arkema, involves converting this natural fatty acid into the C11 monomer.[1][2]

Experimental Protocols for 11-AUC Synthesis

Step 1: Transesterification of Castor Oil

-

Objective: To convert ricinoleic acid triglycerides to methyl ricinoleate.

-

Methodology: Crude castor oil is reacted with methanol (B129727) in the presence of a basic catalyst, such as sodium methoxide. The reaction is typically conducted in a stirred reactor at approximately 80°C for 1 hour.[1] Upon completion, the denser glycerol (B35011) byproduct separates and is removed. The liquid methyl ester layer is then washed with water to eliminate any residual glycerol.[1]

Step 2: Pyrolysis of Methyl Ricinoleate

-

Objective: To crack the C18 methyl ricinoleate into C11 and C7 fragments.

-

Methodology: The purified methyl ricinoleate is evaporated at 250°C and mixed with superheated steam (600°C) in a 1:1 ratio.[1] This mixture is passed through a cracking furnace at 400-575°C.[1] This energy-intensive step yields heptanal (C7) and methyl undecenoate (C11).[1][2]

Step 3: Hydrolysis of Methyl Undecenoate

-

Objective: To convert the methyl ester to a carboxylic acid.

-

Methodology: The methyl undecenoate is hydrolyzed using a base like sodium hydroxide (B78521) at 25°C, a reaction that proceeds to quantitative yield within 30 minutes, producing 10-undecenoic acid.[1]

Step 4: Hydrobromination of 10-Undecenoic Acid

-

Objective: To add a bromine atom to the terminal carbon.

-

Methodology: 10-undecenoic acid is dissolved in a solvent like toluene. In the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile, gaseous hydrogen bromide is added.[1][8] The reaction proceeds via an anti-Markovnikov addition, yielding primarily 11-bromoundecanoic acid.[1] The reaction temperature is controlled (e.g., 18-20°C) to manage the exothermic process, achieving yields of up to 95%.[1][8]

Step 5: Amination of 11-Bromoundecanoic Acid

-

Objective: To substitute the bromine atom with an amino group.

-

Methodology: The 11-bromoundecanoic acid undergoes nucleophilic substitution with aqueous ammonia.[2][9] The reaction is typically carried out under stirring for 45-50 hours at 20-30°C.[9] The resulting crude this compound is then purified by recrystallization from water to obtain the final monomer.[1][10]

Physicochemical Properties of this compound

11-AUC is a white, crystalline, and odorless solid at room temperature with low solubility in water.[1][5] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₃NO₂ | [1][5] |

| Molar Mass | 201.31 g·mol⁻¹ | [1] |

| Appearance | White to pale yellow crystalline powder | [1][5] |

| Melting Point | 188–191 °C | [1] |

| Density | ~1.05 - 1.17 g/cm³ | [1][5] |

| pKa (amine) | 11.15 | [11] |

| pKa (carboxylate) | 4.55 | [11] |

| Water Solubility | Low; pH-dependent (max 3.2 g/L at pH ≥ 4) | [1][11] |

| Solubility | Soluble in polar solvents, some in non-polar | [5] |

Polymerization to Polyamide 11 (PA11)

The most significant application of 11-AUC is as the monomer for the synthesis of Polyamide 11.[1] The polymerization is achieved through a step-growth, self-polycondensation reaction where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water.

Experimental Protocol for PA11 Synthesis

-

Objective: To polymerize 11-AUC into high-molecular-weight PA11.

-

Methodology: The polymerization is typically carried out as a melt polycondensation. The 11-AUC monomer is heated to a temperature of approximately 220°C.[12] As the reaction proceeds, water is formed as a byproduct and must be continuously removed from the reaction vessel to drive the equilibrium towards the formation of the high-molecular-weight polymer.[12] The process is conducted under an inert atmosphere to prevent oxidative degradation. The molecular weight of the resulting PA11 can be further increased through solid-state post-condensation, which involves heating the polymer below its melting point but above its glass transition temperature.[12]

Properties of Polyamide 11

PA11, commercially known as Rilsan® by Arkema, is a semi-crystalline thermoplastic valued for its unique property profile.[2][13] Its relatively low concentration of amide groups compared to other nylons (like PA6 or PA66) results in low moisture absorption, leading to excellent dimensional stability and consistent mechanical properties in various environments.[7]

Mechanical Properties of PA11

| Property | Dry Value | Conditioned Value (0.8% H₂O) | Reference(s) |

| Tensile Strength | 48 - 52 MPa | 45 MPa | [14] |

| Tensile Modulus | 1700 - 1800 MPa | 1150 - 1200 MPa | [15] |

| Elongation at Break (X/Y) | 26 - 50% | 34 - 42% | [15] |

| Flexural Modulus | 1700 - 1750 MPa | 1300 MPa | [14] |

| Charpy Impact (notched) | 7.6 kJ/m² | 11 kJ/m² | |

| Izod Impact (notched) | 7.9 kJ/m² | 9.3 kJ/m² |

Thermal Properties of PA11

| Property | Value | Reference(s) |

| Melting Point (Tm) | 180 - 203 °C | [7] |

| Glass Transition (Tg) | ~43 - 46 °C | [7][16] |

| Heat Deflection Temp (0.45 MPa) | 175 - 185 °C | [14][15] |

| Heat Deflection Temp (1.80 MPa) | 54 - 62 °C | [15] |

| Long-term Service Temperature | Up to 125 °C | [7] |

| Low-Temperature Use | Down to -70 °C | [1] |

Physical & Chemical Properties of PA11

| Property | Value | Reference(s) |

| Density | 1.03 g/cm³ | [7][13] |

| Water Absorption | Low compared to PA6/PA66 | [1] |

| Chemical Resistance | Excellent resistance to hydrocarbons, oils, greases, acids, bases, and salts. | [13] |

| Abrasion Resistance | High; low coefficient of friction | [13] |

| Biocompatibility | Biocompatible | [16][17] |

Applications in Research and Drug Development

While PA11 is widely used in demanding industries like automotive, aerospace, and oil & gas for tubing, coatings, and flexible components, its unique properties make it highly attractive for biomedical applications.[2][13]

-

Medical Devices and Components: The biocompatibility of PA11 makes it suitable for devices that come into contact with bodily fluids.[17] Its excellent flexibility, impact resistance, and chemical stability are ideal for manufacturing items like catheters, surgical sutures, and durable medical equipment housings.[13][16][18]

-

Tissue Engineering: The processability of PA11, particularly through techniques like selective laser sintering (SLS) 3D printing, allows for the fabrication of complex and porous scaffolds for tissue engineering.[5][19] These scaffolds can provide the necessary mechanical support for cell growth and tissue regeneration.

-

Drug Delivery Systems: Research is ongoing into the use of 11-AUC and its derivatives in creating drug delivery systems.[5][20] Its biocompatibility and the ability to tailor its structure make it a candidate for developing novel formulations that can improve the solubility and bioavailability of certain drugs.[20]

-

PROTAC Linkers: In the field of drug development, this compound itself is used as a flexible, long-chain alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[21] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The 11-carbon chain of 11-AUC provides the necessary length and conformational flexibility to effectively bridge the target protein and the E3 ligase.[21]

Conclusion

This compound stands out as a premier bio-based monomer, offering a sustainable pathway to the high-performance polymer, Polyamide 11. Its synthesis from renewable castor oil, combined with the exceptional mechanical, thermal, and chemical properties of PA11, provides a compelling alternative to fossil-fuel-derived plastics. For researchers, scientists, and drug development professionals, the biocompatibility, durability, and chemical inertness of PA11 open up significant opportunities in advanced medical devices, tissue engineering, and drug delivery. Furthermore, the monomer itself is proving to be a valuable tool as a linker in the development of next-generation therapeutics like PROTACs, underscoring its versatility and importance in both materials science and biotechnology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nylon 11 - Wikipedia [en.wikipedia.org]

- 3. natureplast.eu [natureplast.eu]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. hpp.arkema.com [hpp.arkema.com]

- 7. designerdata.nl [designerdata.nl]

- 8. Method for preparing this compound by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101289409A - Process for preparing this compound by ammoniation catalysis method - Google Patents [patents.google.com]

- 10. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. hpp.arkema.com [hpp.arkema.com]

- 14. Polyamide 11 (Nylon 11) - Rapidnext [rapidnext.eu]

- 15. PA 11 (Polyamide 11) - 3Faktur [3faktur.com]

- 16. Polyamide 11/Poly(butylene succinate) Bio-Based Polymer Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nylon-granules.com [nylon-granules.com]

- 18. researchgate.net [researchgate.net]

- 19. shapeways.com [shapeways.com]

- 20. chemimpex.com [chemimpex.com]

- 21. medchemexpress.com [medchemexpress.com]

Spectroscopic Analysis of 11-Aminoundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of 11-aminoundecanoic acid. This document details experimental protocols, presents quantitative data in structured tables, and visualizes analytical workflows, serving as a vital resource for professionals in research and drug development.

Introduction

This compound is a bifunctional molecule containing both a terminal amine group and a carboxylic acid group, making it a valuable building block in the synthesis of polymers, particularly Nylon-11, and other specialty chemicals.[1][2] Its characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. This guide focuses on four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~2.28 | Triplet |

| H-3 | ~1.62 | Quintet |

| H-4 to H-10 | ~1.2-1.5 | Multiplet |

| H-11 | ~2.68 | Triplet |

| -NH₂ | Variable | Broad Singlet |

| -COOH | Variable | Broad Singlet |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C=O) | ~175 |

| C-2 | ~34 |

| C-3 | ~25 |

| C-4 to C-9 | ~29-30 |

| C-10 | ~33 |

| C-11 | ~42 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Experimental Workflow: NMR Analysis

NMR Analysis Workflow

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound.

Quantitative Vibrational Spectroscopy Data

Table 3: Key IR and Raman Peak Assignments for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | |

| N-H Stretch (Amine) | ~3300-3000 | ~3300-3000 |

| C-H Stretch | ~2920, ~2850 | ~2920, ~2850 |

| C=O Stretch (Carboxylic Acid) | ~1710 | ~1710 |

| N-H Bend (Amine) | ~1640 | ~1640 |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 |

| C-N Stretch | ~1080 | ~1080 |

Note: Frequencies are approximate and can vary based on the sample state (solid or solution) and intermolecular interactions.

Experimental Protocols: Vibrational Spectroscopy

FTIR Spectroscopy (ATR Method):

-

Sample Preparation: No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Analysis: A background spectrum of the clean, empty ATR crystal is collected first and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation:

-

Instrument: A Raman spectrometer, often coupled to a microscope.

-

Excitation Laser: A common laser wavelength is 785 nm to minimize fluorescence.

-

Laser Power: Kept low (e.g., <50 mW) to avoid sample degradation.

-

Integration Time: 1-10 seconds per accumulation.

-

Accumulations: 10-20 accumulations are averaged.

-

-

Analysis: The spectrum is corrected for baseline and cosmic rays.

Experimental Workflow: Vibrational Spectroscopy

Vibrational Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a common technique for this type of molecule.

Quantitative Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Molecular Weight | 201.31 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 202.18 |

| [M-H]⁻ (Negative Ion Mode) | m/z 200.16 |

| Key Fragment Ions ([M+H]⁺) | m/z 184 (loss of H₂O), m/z 156 (loss of H₂O and C₂H₄) |

Experimental Protocol: LC-MS

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water:acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

Instrumentation and Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic content.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive and/or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Gas Temperature: 300-350 °C.

-

Experimental Workflow: LC-MS Analysis

LC-MS Analysis Workflow

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis of this compound. NMR spectroscopy is indispensable for detailed structural elucidation, while IR and Raman spectroscopy offer rapid and non-destructive methods for functional group identification. Mass spectrometry provides accurate molecular weight determination and fragmentation information. By employing these methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound for its various applications.

References

The Thermal Degradation of 11-Aminoundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of 11-aminoundecanoic acid. It details the primary thermal processes, expected degradation products, and the analytical methods used to characterize its thermal behavior. This document is intended for professionals in research and development who utilize or are investigating the properties of this versatile ω-amino acid.

Introduction

This compound (11-AUA) is a bifunctional molecule containing both a terminal amine and a terminal carboxylic acid group. This structure makes it a key monomer for the synthesis of Polyamide 11 (Nylon 11), a high-performance bioplastic derived from castor oil.[1][2][3] Understanding the thermal stability and degradation pathways of 11-AUA is critical for controlling its polymerization, as well as for its application in fields where it may be subjected to elevated temperatures. When heated, 11-AUA undergoes a primary thermal reaction of polycondensation, forming amide linkages with the elimination of water.[4] At higher temperatures, further degradation of the resulting polymer and potentially the monomer itself can occur.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is provided in the table below. The melting point is a critical parameter, as the primary thermal reaction, polycondensation, typically occurs at temperatures around and above this point.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₃NO₂ | [1] |

| Molecular Weight | 201.31 g/mol | [1] |

| Appearance | White crystalline solid/powder | [5] |

| Melting Point | 188 - 192.4 °C | [1][3][6] |

| Primary Thermal Event | Polycondensation | [4] |

| General Decomposition Temperature Range (for amino acids) | 185 - 280 °C | [7][8] |

Mechanism of Thermal Degradation

The thermal degradation of this compound is primarily initiated by polycondensation. This process can occur in both the solid state at temperatures below the melting point and in the melt state at temperatures above it.[4][9][10]

Primary Degradation Pathway: Polycondensation

Upon heating, the carboxylic acid group of one 11-AUA molecule reacts with the amine group of another, forming an amide bond and releasing a molecule of water. This step-growth polymerization process leads to the formation of dimers, trimers, and eventually high molecular weight Polyamide 11.

Secondary Degradation at Higher Temperatures

At temperatures significantly above those required for polymerization, the resulting polyamide chains can undergo further degradation. While specific studies on the high-temperature pyrolysis of pure 11-AUA are limited, the degradation of polyamides and other amino acids suggests potential secondary pathways.[7][11] These can include:

-

Hydrolysis: The presence of water (a byproduct of polycondensation) can lead to the hydrolytic cleavage of amide bonds, representing a reverse of the polymerization reaction.

-

Deamination and Decarboxylation: At elevated temperatures, amino acids can undergo deamination (loss of an amine group, releasing ammonia) and decarboxylation (loss of a carboxyl group, releasing carbon dioxide).[11]

-

Chain Scission: Random cleavage of the polymer backbone can produce a variety of smaller, volatile fragments. When heated to decomposition, the compound is expected to emit toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.

The overall logical flow from monomer to final degradation products can be visualized as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. arkema.com [arkema.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ichp.vot.pl [ichp.vot.pl]

- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]

The Zwitterionic Nature of Long-Chain Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core physicochemical properties, experimental characterization, and pharmaceutical applications of long-chain amino acids, focusing on their zwitterionic nature and self-assembly characteristics.

Executive Summary

Long-chain amino acids (LCAAs), characterized by a hydrocarbon tail of eight or more carbon atoms, represent a unique class of amphiphilic molecules with significant potential in pharmaceutical sciences. Their inherent zwitterionic nature, arising from the presence of both an acidic carboxyl group and a basic amino group, governs their solubility, aggregation behavior, and interfacial properties. This technical guide provides a comprehensive overview of the core principles underlying the zwitterionic behavior of LCAAs, details key experimental protocols for their characterization, and explores their application in drug development, particularly in the formulation of poorly soluble active pharmaceutical ingredients (APIs). The strategic manipulation of the zwitterionic properties of LCAAs offers a versatile platform for enhancing drug solubility, permeability, and stability, thereby addressing critical challenges in modern drug delivery.

Physicochemical Properties of Long-Chain Amino Acids

The defining characteristic of amino acids is their existence as zwitterions, or dipolar ions, at a specific pH known as the isoelectric point (pI).[1][2] In this state, the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a molecule with no net electrical charge.[1] For long-chain amino acids, the hydrophobic character of the extended alkyl chain significantly influences their physicochemical properties.

Zwitterionic State and Isoelectric Point (pI)

The equilibrium between the cationic, zwitterionic, and anionic forms of an amino acid is pH-dependent. At a pH below the pI, the molecule carries a net positive charge, while at a pH above the pI, it possesses a net negative charge. The pI can be calculated from the acid dissociation constants (pKa) of the carboxyl and amino groups. For a simple amino acid with a non-ionizable side chain, the pI is the average of the pKa values of the carboxyl group (pKa₁) and the amino group (pKa₂).

The long alkyl chain of LCAAs, being non-ionizable, does not directly participate in the acid-base equilibrium of the headgroup. However, the increased hydrophobicity can influence the local dielectric constant, which may slightly alter the pKa values compared to their short-chain counterparts.

Solubility and Hydrophobicity

The solubility of LCAAs is a complex interplay between the hydrophilic zwitterionic headgroup and the hydrophobic alkyl tail. At the isoelectric point, where the net charge is zero, the intermolecular electrostatic repulsions are minimized, leading to the lowest aqueous solubility.[3] Away from the pI, the presence of a net positive or negative charge enhances interactions with water molecules, thereby increasing solubility.

The length of the alkyl chain is a critical determinant of solubility. As the chain length increases, the hydrophobic character dominates, leading to a significant decrease in aqueous solubility. Conversely, their solubility in nonpolar organic solvents increases with chain length. This amphiphilic nature is the basis for their surfactant-like properties.

Self-Assembly and Critical Micelle Concentration (CMC)

Above a certain concentration in aqueous solution, known as the critical micelle concentration (CMC), LCAA molecules self-assemble into organized structures called micelles.[4][5] In these aggregates, the hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic zwitterionic headgroups are exposed to the aqueous phase. The CMC is a key parameter that indicates the tendency of a surfactant to form micelles; a lower CMC value signifies a greater tendency for self-assembly and higher surface activity.[4]

The CMC of LCAAs is highly dependent on the length of the alkyl chain. An increase in the number of carbon atoms in the hydrophobic tail leads to a decrease in the CMC, as the greater hydrophobicity provides a stronger driving force for micellization.[6]

Quantitative Data on Long-Chain Amino Acid Derivatives

Obtaining a complete and consistent dataset for a homologous series of simple long-chain α-amino acids is challenging due to their limited commercial availability and research focus. However, N-acyl amino acid surfactants, which are closely related derivatives, have been extensively studied and provide an excellent model for understanding the influence of chain length on physicochemical properties. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of Sodium N-Acyl Sarcosinates

| Acyl Chain | Molecular Formula | CMC (mmol/L) at 25°C | Surface Tension at CMC (mN/m) |

| Lauroyl (C12) | C₁₅H₂₈NNaO₃ | 13.9 - 14.6 | ~30 |

| Myristoyl (C14) | C₁₇H₃₂NNaO₃ | ~3.5 | ~32 |

| Palmitoyl (C16) | C₁₉H₃₆NNaO₃ | ~0.9 | ~35 |

| Stearoyl (C18) | C₂₁H₄₀NNaO₃ | ~0.4 | ~38 |

Data compiled from various sources, including[4][7][8]. Values can vary depending on the experimental method and purity of the surfactant.

Table 2: Physicochemical Properties of Sodium N-Acyl Prolines

| Acyl Chain | Molecular Formula | CMC (mmol/L) at 25°C | Surface Tension at CMC (mN/m) |

| Lauroyl (C12) | C₁₇H₃₀NNaO₃ | ~10 | ~28 |

| Myristoyl (C14) | C₁₉H₃₄NNaO₃ | ~2.5 | ~30 |

| Palmitoyl (C16) | C₂₁H₃₈NNaO₃ | ~0.6 | ~33 |

| Stearoyl (C18) | C₂₃H₄₂NNaO₃ | ~0.2 | ~36 |

Data compiled from[9]. Values can vary based on experimental conditions.

Experimental Protocols

Accurate characterization of the physicochemical properties of long-chain amino acids is crucial for their effective application. This section provides detailed methodologies for key experiments.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[10][11][12]

Principle: A stable pH gradient is established in a gel matrix. When a protein or peptide sample is applied, its components migrate under the influence of an electric field until they reach a point in the pH gradient where their net charge is zero (their pI). At this point, migration ceases, and the molecules are "focused" into sharp bands.

Materials:

-

Isoelectric focusing unit (e.g., Bio-Rad PROTEAN IEF Cell)

-

Immobilized pH gradient (IPG) strips with a suitable pH range

-

Rehydration buffer (containing urea, a non-ionic detergent, and carrier ampholytes)

-

Protein/peptide sample

-

Electrode wicks

-

Mineral oil

-

Staining and destaining solutions (e.g., Coomassie Brilliant Blue)

Procedure:

-

Sample Preparation: Dissolve the long-chain amino acid or its peptide derivative in the rehydration buffer.

-

IPG Strip Rehydration: Place the IPG strip in a rehydration tray and add the sample solution. Allow the strip to rehydrate for several hours or overnight.

-

Focusing: Place the rehydrated IPG strip onto the IEF cell platform. Apply wet electrode wicks at the anode and cathode ends. Overlay with mineral oil to prevent dehydration.

-

Electrophoresis: Apply a voltage program according to the manufacturer's instructions. This typically involves a stepwise increase in voltage to allow for gradual focusing.

-

Staining: After focusing, fix the proteins in the gel using a fixing solution (e.g., trichloroacetic acid). Stain the focused bands with a suitable protein stain.

-

pI Determination: Determine the pI of the sample by comparing its position on the gel to that of known pI markers run in parallel.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.[13][14][15]

Principle: Pyrene, a hydrophobic fluorescent probe, exhibits a characteristic emission spectrum in aqueous solution. In the presence of micelles, pyrene preferentially partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant change in the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the emission spectrum. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Pyrene stock solution (in a volatile organic solvent like acetone (B3395972) or ethanol)

-

Series of aqueous solutions of the long-chain amino acid at various concentrations

-

High-purity water

Procedure:

-

Preparation of Pyrene-Doped Solutions:

-

Aliquot a small volume of the pyrene stock solution into a series of vials.

-

Evaporate the solvent completely to leave a thin film of pyrene.

-

Add the different concentrations of the LCAA solution to the vials, ensuring the final pyrene concentration is very low (e.g., 1 µM).

-

Allow the solutions to equilibrate overnight to ensure complete solubilization of pyrene.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 500 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the LCAA concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.[16][17][18]

Principle: Particles in a solution are in constant Brownian motion, which causes the intensity of scattered light from a laser beam to fluctuate over time. DLS measures these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Materials:

-

Dynamic Light Scattering instrument

-

Cuvettes

-

Sample solution (LCAA in an appropriate buffer)

-

Filtering apparatus (e.g., syringe filters)

Procedure:

-

Sample Preparation: Prepare a solution of the LCAA at the desired concentration and in the appropriate buffer. Filter the solution through a small pore size filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Instrument Setup: Set the experimental parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

-

Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement.

-

Data Analysis: The instrument's software will generate a correlation function from the scattered light intensity fluctuations. This function is then analyzed to yield the size distribution of the particles in the sample, providing information on the presence and size of micelles or other aggregates.

Applications in Drug Development

The unique physicochemical properties of long-chain amino acids make them valuable excipients in pharmaceutical formulations, particularly for addressing the challenges associated with poorly water-soluble drugs.[19][20][21]

Solubility Enhancement of Poorly Soluble Drugs

The micellar core of self-assembled LCAAs provides a hydrophobic microenvironment that can solubilize poorly water-soluble drug molecules, thereby increasing their apparent aqueous solubility.[20] This is a critical factor for improving the bioavailability of oral and parenteral drug formulations. The formation of a salt between an acidic or basic drug and the zwitterionic LCAA can also significantly enhance solubility.[20]

Drug Delivery Systems

LCAAs and their derivatives can be used to formulate various drug delivery systems, including:

-

Micellar Solutions: For the solubilization and delivery of hydrophobic drugs.

-

Liposomes and Nanoparticles: As components of the lipid bilayer to modify surface charge and improve stability.

-

Prodrugs: By covalently attaching a drug molecule to an LCAA, its physicochemical properties, such as permeability and metabolic stability, can be improved.[22]

Permeability Enhancement

The amphiphilic nature of LCAAs can facilitate the transport of drug molecules across biological membranes. By interacting with the lipid bilayer, they can transiently disrupt the membrane structure, thereby enhancing the permeability of co-administered drugs. Certain amino acid transporters that are overexpressed in tumor cells can be targeted by LCAA-drug conjugates for selective drug delivery.[22]

Conclusion

The zwitterionic and amphiphilic nature of long-chain amino acids underpins a versatile set of physicochemical properties that are highly relevant to the field of drug development. Their ability to self-assemble, solubilize hydrophobic compounds, and interact with biological membranes provides a powerful platform for addressing the formulation challenges of poorly soluble drugs. A thorough understanding and characterization of their isoelectric point, solubility profiles, and critical micelle concentration are essential for the rational design of effective and stable drug delivery systems. As the demand for novel formulation strategies continues to grow, the exploration of the unique properties of long-chain amino acids and their derivatives will undoubtedly lead to significant advancements in pharmaceutical technology.

References

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Isoelectric Focusing of Total Proteins Protocol | Wendel Lab [faculty.sites.iastate.edu]

- 3. A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The effects of acyl chain length on the micelle properties of poly(ethylene oxide)-block-poly(N-hexyl-L-aspartamide)-acyl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. uspnf.com [uspnf.com]

- 13. rsc.org [rsc.org]

- 14. usc.gal [usc.gal]

- 15. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. chem.libretexts.org [chem.libretexts.org]

11-Aminoundecanoic Acid: A Comprehensive Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety profile of 11-aminoundecanoic acid, a versatile monomer derived from castor oil and notably used in the production of the high-performance bioplastic Polyamide 11 (Nylon 11).[3] The following sections detail its toxicological data, supported by summaries of experimental protocols for key safety assessments, to inform handling, risk assessment, and further research in scientific and industrial settings.

Core Safety and Toxicological Data

The safety of this compound has been evaluated across various endpoints, from acute toxicity to carcinogenicity. The data indicates a generally low order of acute toxicity.

Acute Toxicity

This compound exhibits low acute toxicity in mammalian studies. Oral LD50 in rats is reported to be greater than 14,700 mg/kg, and the dermal LD0 in rats is greater than 2,000 mg/kg.[4]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 14,700 mg/kg | NTP, 1982[4] |

| LD0 | Rat | Dermal | > 2,000 mg/kg | Ato-Chimie, 1978a[4] |

Irritation and Sensitization

Studies have shown that this compound is not a skin irritant and causes only slight, transient eye irritation in rabbits.[4] It did not induce a positive response in a skin sensitization assay in Guinea pigs.[4]

| Endpoint | Species | Result |

| Skin Irritation | Rabbit | No irritation[4] |

| Eye Irritation | Rabbit | Slight transient irritation[4] |

| Skin Sensitization | Guinea Pig | Not a sensitizer[4] |

Repeated Dose Toxicity